

key reactions of 4-Chloro-2-fluorobenzenesulfonyl chloride

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Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzenesulfonyl chloride

Cat. No.: B116184

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An In-Depth Technical Guide to the Core Reactions of **4-Chloro-2-fluorobenzenesulfonyl Chloride**

Introduction: A Versatile Scaffold for Modern Synthesis

4-Chloro-2-fluorobenzenesulfonyl chloride is a pivotal chemical intermediate, particularly valued in the synthesis of novel bioactive molecules for drug discovery.^{[1][2]} Its distinct substitution pattern—featuring chloro, fluoro, and sulfonyl chloride groups on a phenyl ring—provides a unique and highly tunable scaffold for medicinal chemists. The strong electron-withdrawing nature of these substituents significantly influences the reactivity at multiple sites within the molecule, enabling a diverse range of chemical transformations. This guide provides an in-depth exploration of its core reactions, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Chemical & Physical Properties

A clear understanding of the reagent's physical properties is fundamental for its proper handling and use in experimental setups.

Property	Value	Reference
CAS Number	141337-26-0	[3][4][5]
Molecular Formula	C ₆ H ₃ Cl ₂ FO ₂ S	[4][5]
Molecular Weight	229.06 g/mol	[3][5]
Melting Point	34-38 °C	[3][4]
Appearance	Solid	[3]

Critical Safety & Handling Protocols

4-Chloro-2-fluorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that demands careful handling to ensure personnel safety and experimental integrity.

- **Corrosivity:** The compound is classified as corrosive and causes severe skin burns and eye damage.[3][6][7] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection (goggles and face shield).[3][8]
- **Moisture Sensitivity:** It reacts with water, potentially violently, leading to hydrolysis into the corresponding sulfonic acid and releasing corrosive hydrogen chloride (HCl) gas.[4][6] All reactions must be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[4][9]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert gas like argon.[4][6]

Part 1: Nucleophilic Substitution at the Sulfonyl Center

The most prevalent reactions of **4-chloro-2-fluorobenzenesulfonyl chloride** involve the highly electrophilic sulfur atom of the sulfonyl chloride group. This site is the primary target for a wide range of nucleophiles.

Sulfonamide Synthesis: The Cornerstone Reaction

The formation of a sulfonamide bond is arguably the most critical application of this reagent, as the sulfonamide functional group is a key pharmacophore in numerous therapeutic agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties.[10]

Mechanism & Rationale: The reaction proceeds via a nucleophilic substitution where the lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic sulfur atom. This forms a tetrahedral intermediate, which then collapses, eliminating the chloride ion to yield the stable sulfonamide.[1][10]

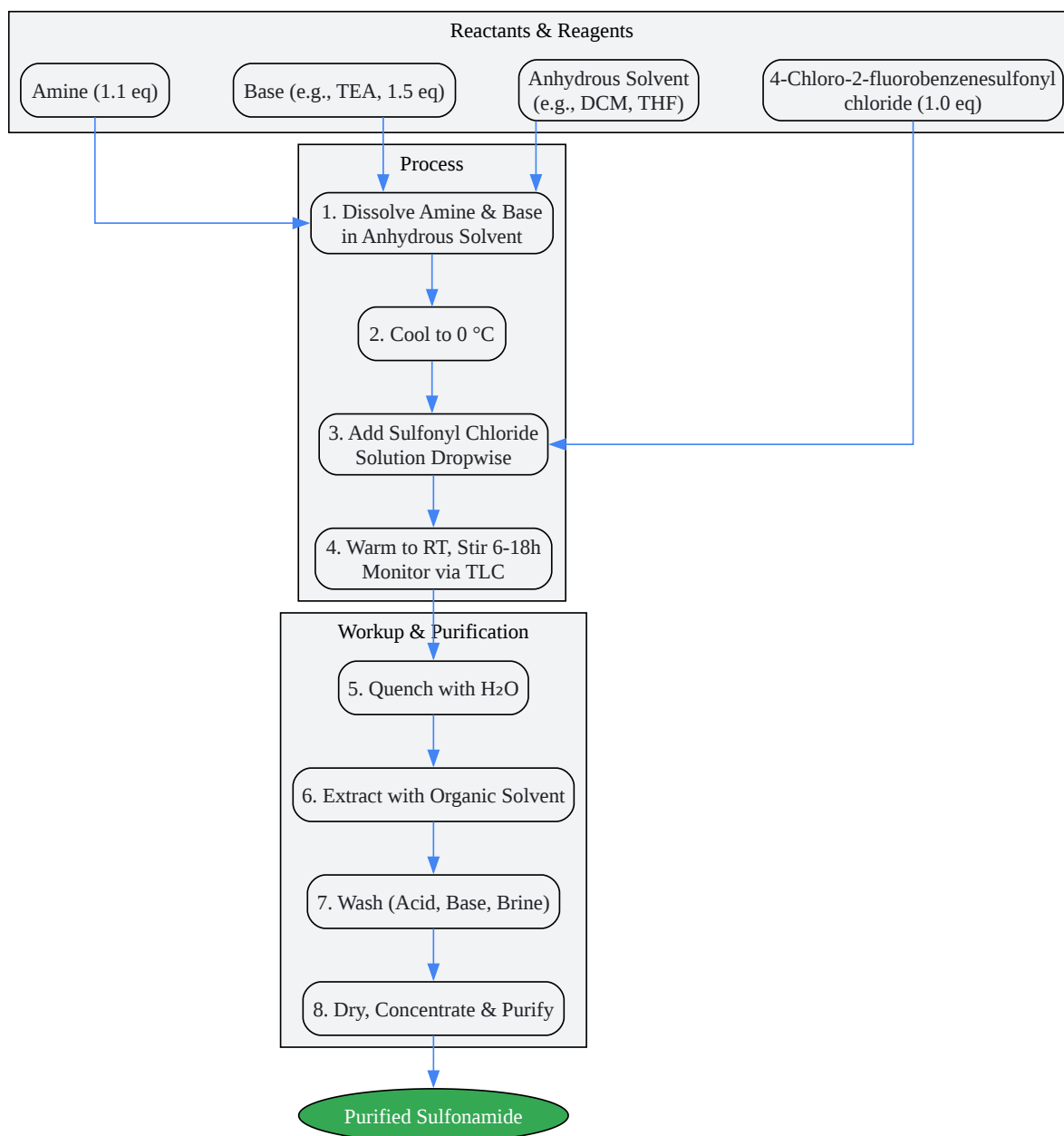
Causality Behind Experimental Choices: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential. Its purpose is to neutralize the HCl generated during the reaction.[1][9] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10] Using a non-nucleophilic base prevents it from competing with the amine substrate in attacking the sulfonyl chloride.

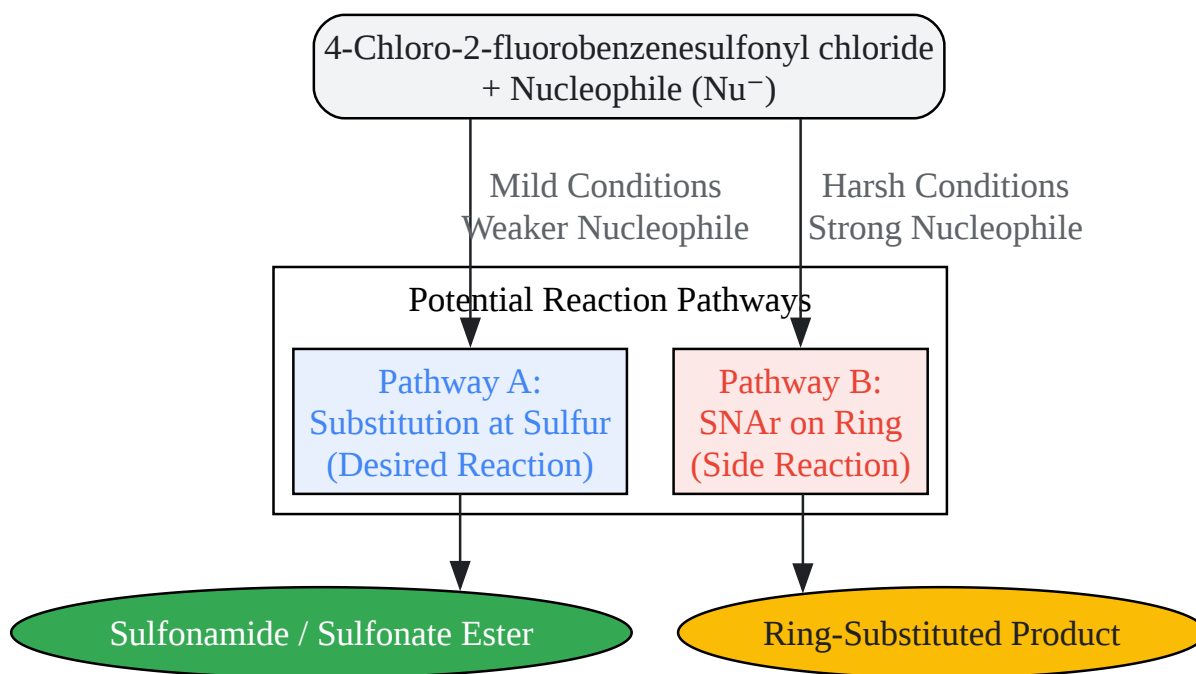
Experimental Protocol: General Synthesis of N-Aryl/Alkyl-4-chloro-2-fluorobenzenesulfonamides

- **Reaction Setup:** In a flame-dried, round-bottom flask under an inert nitrogen or argon atmosphere, dissolve the primary or secondary amine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
- **Base Addition:** Cool the solution to 0 °C using an ice bath. Slowly add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the stirred solution.
- **Sulfonyl Chloride Addition:** In a separate flask, dissolve **4-chloro-2-fluorobenzenesulfonyl chloride** (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.
- **Reaction Progression:** Allow the mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate) three times.

- Purification: Combine the organic layers and wash successively with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Workflow for Sulfonamide Synthesis





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